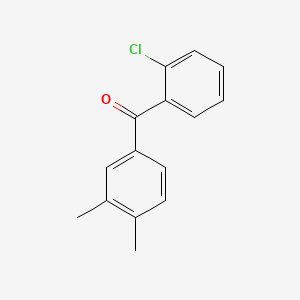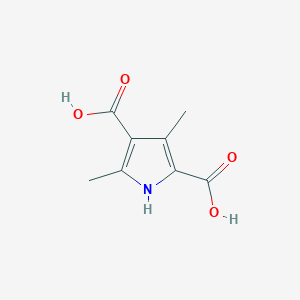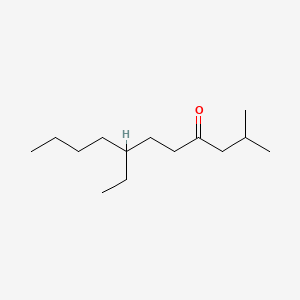
2-Chloro-3',4'-dimethylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3’,4’-dimethylbenzophenone is a chemical compound with the molecular formula C15H13ClO and a molecular weight of 244.72326 . Its IUPAC name is (2-chlorophenyl)-(3,4-dimethylphenyl)methanone .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3’,4’-dimethylbenzophenone consists of a benzophenone core, which is a conjugated system of two benzene rings connected by a carbonyl group. This compound also has a chlorine atom attached to one of the benzene rings and two methyl groups attached to the other .Scientific Research Applications
Catalyst in Organic Synthesis
2-Chloro-3',4'-dimethylbenzophenone has been investigated for its role as a precursor or intermediate in organic synthesis reactions. One study explored the Friedel-Crafts benzoylation of p-xylene using clay-supported catalysts to produce derivatives like 2,5-dimethylbenzophenone. This compound is extensively used as a UV light stabilizer in plastics, cosmetics, and films. The research highlighted an innovative approach to benzoylation reactions, which could potentially improve the efficiency and environmental sustainability of producing such important chemical stabilizers (Yadav, Asthana, & Kamble, 2003).
Electrochemical Sensors
Another application involves the development of electrochemical sensors. Research on the determination of 2-phenylphenol, a water pollutant, utilized nano-Fe3O4/ionic liquid paste electrodes for enhanced detection. This work demonstrates the potential for using this compound derivatives in constructing sensitive and selective sensors for environmental monitoring, showcasing the compound's role in advancing analytical chemistry techniques (Karimi-Maleh et al., 2019).
Photophysical Studies
The compound has also been subject to photophysical studies, such as the investigation of fast reactions of triplet states and radicals under photolysis. These studies provide insights into the mechanisms of photo-induced chemical reactions, contributing to the broader understanding of photochemistry and its applications in materials science and photostabilization processes (Levin, Sul’timova, & Chaikovskaya, 2005).
Material Synthesis
Furthermore, this compound has been explored in the synthesis of materials with specific properties. For instance, the electrochemical reduction and carboxylation of halobenzophenones could lead to new materials with potential applications in organic electronics or as intermediates in further synthetic pathways (Isse et al., 2002).
Advanced Chemical Transformations
Innovative chemical transformations involving this compound derivatives have been reported, such as oxidative migration reactions mediated by metal centers. These studies not only expand the chemical repertoire of benzophenone derivatives but also open new avenues for the development of catalytic processes and the synthesis of novel compounds (Acharyya et al., 2003).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2-chlorophenyl)-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-10-7-8-12(9-11(10)2)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSUZDCWVXTKIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641755 |
Source


|
| Record name | (2-Chlorophenyl)(3,4-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34701-99-0 |
Source


|
| Record name | (2-Chlorophenyl)(3,4-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid](/img/structure/B1346241.png)



